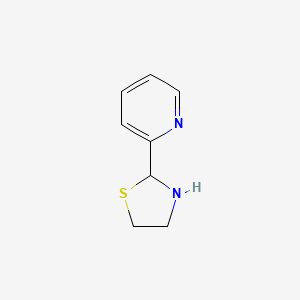

2-(2-Thiazolidinyl)pyridine

Description

Significance of Pyridine-Thiazolidine Hybrid Scaffolds in Modern Chemistry

The amalgamation of pyridine (B92270) and thiazolidine (B150603) moieties into a single molecular entity, known as a hybrid scaffold, is a strategic approach in modern drug design and materials science. mdpi.comump.edu.pl This "molecular hybridization" aims to combine the pharmacologically attractive features of both individual rings to create new molecules with enhanced or novel properties. ump.edu.pl

Pyridine-based heterocycles are recognized as privileged scaffolds in drug development, featuring prominently in numerous FDA-approved drugs due to their wide range of pharmacological activities. rsc.orgresearchgate.net Similarly, the thiazolidinone core, a close relative of thiazolidine, is a versatile pharmacophore known for its diverse biological effects, including anticancer, antimicrobial, and antiviral properties. ump.edu.plnih.gov

The rationale behind creating pyridine-thiazolidine hybrids lies in the potential for synergistic effects. Researchers anticipate that these hybrid molecules may exhibit improved biological activities, novel mechanisms of action, or enhanced physicochemical properties compared to their individual components. mdpi.comump.edu.pl For instance, studies on pyridine-4-thiazolidinone hybrids have demonstrated potent anticancer activities. mdpi.com

Table 1: Physicochemical Properties of 2-(2-Thiazolidinyl)pyridine and Related Compounds

| Property | This compound | 4-(1,3-Thiazolan-2-yl)pyridine | 2-(2-Pyridyl)thiazole |

| Molecular Formula | C8H10N2S | C8H10N2S | C8H6N2S |

| Molecular Weight | 166.25 g/mol | 166.25 g/mol | 162.21 g/mol |

| IUPAC Name | 2-(thiazolidin-2-yl)pyridine | 2-pyridin-4-yl-1,3-thiazolidine | 2-pyridin-2-yl-1,3-thiazole |

Note: Data for 4-(1,3-Thiazolan-2-yl)pyridine and 2-(2-Pyridyl)thiazole are included for comparative purposes. Data sourced from PubChem. nih.govnih.gov

Historical Context and Evolution of Research on N,S-Heterocycles

The history of heterocyclic chemistry dates back to the 1800s, running parallel to the broader development of organic chemistry. wikipedia.orgresearchgate.net Early milestones include the isolation and synthesis of fundamental heterocycles like furan (B31954) and pyrrole. wikipedia.orgresearchgate.net The significance of these compounds, particularly those containing nitrogen and sulfur (N,S-heterocycles), grew with the understanding of their roles in biological systems and their potential as therapeutic agents. cambridgescholars.comtroindia.in

The evolution of research on N,S-heterocycles can be characterized by a shift from the isolation and basic characterization of naturally occurring compounds to the rational design and synthesis of novel structures with specific functions. cambridgescholars.com The development of new synthetic methodologies has been a crucial driver of this evolution, enabling chemists to create a vast array of derivatives and explore their structure-activity relationships. nih.gov

Key developments in the field include:

The discovery of the biological importance of N,S-heterocycles in vitamins, antibiotics, and nucleic acids. wikipedia.orgtroindia.in

The application of molecular hybridization to create complex molecules with enhanced biological activity. ump.edu.plnih.gov

The use of computational methods and quantitative structure-activity relationship (QSAR) studies to guide the design of new compounds. researchgate.net

Scope and Research Imperatives for this compound

The unique structural features of this compound make it a compelling target for further investigation. While research on closely related pyridine-thiazolidinone hybrids is more extensive, the specific exploration of this compound itself presents several key research imperatives.

A primary focus is the exploration of its biological activities . Given the known antimicrobial, antifungal, and antiviral properties of related compounds, a thorough screening of this compound and its derivatives against a range of pathogens is warranted. ontosight.ai Furthermore, its potential as an anticancer agent, inspired by the activity of similar hybrid scaffolds, deserves significant attention. mdpi.comnih.gov

The development of efficient and versatile synthetic routes to this compound and its analogues is another critical area. While general methods for the synthesis of thiazolidines exist, optimizing these for this specific scaffold and creating pathways for diverse substitutions will be essential for generating a library of compounds for biological evaluation. ontosight.ainih.gov One reported synthesis method involves the reaction of 2-aminopyridine (B139424) with mercaptoacetaldehyde (B1617137) in the presence of a reducing agent. ontosight.ai

Finally, the potential of this compound in materials science remains largely untapped. Its unique structure suggests possible applications in the development of new polymers and optical materials. ontosight.ai Investigating its coordination chemistry and the properties of its metal complexes could also open up new avenues of research.

Structure

3D Structure

Propriétés

IUPAC Name |

2-pyridin-2-yl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRXHIVVUXYAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990245 | |

| Record name | 2-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-94-7 | |

| Record name | Pyridine, 2-(2-thiazolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Thiazolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 2 Thiazolidinyl Pyridine and Analogues

Classical Synthetic Routes to the 2-(2-Thiazolidinyl)pyridine Core Structure

The foundational methods for assembling the this compound core primarily rely on well-established cyclization reactions.

Cyclocondensation Reactions

Cyclocondensation reactions represent a direct and widely utilized approach for the formation of the thiazolidine (B150603) ring attached to a pyridine (B92270) moiety. This method typically involves the reaction of a pyridine derivative containing a carbonyl group (or a precursor) with a bifunctional reagent containing both a thiol and an amine group.

A primary example is the reaction of 2-pyridinecarboxaldehyde (B72084) with cysteamine (B1669678) (2-aminoethanethiol). The initial step involves the formation of a thiazolidine ring through the condensation of the aldehyde with the amine and thiol groups of cysteamine. nih.gov This reaction is often carried out in a suitable solvent and can be catalyzed by acid.

Another variation involves the use of substituted cysteamine derivatives to introduce functionality on the thiazolidine ring. For instance, the condensation of D-penicillamine with 2-pyridinecarboxaldehyde in methanol (B129727) yields 2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. vulcanchem.com This particular synthesis highlights the ability to incorporate stereocenters and additional functional groups into the final product.

The general scheme for this approach can be summarized as the reaction between a pyridine-2-carboxaldehyde and a 2-aminoethanethiol derivative. The reaction conditions, such as solvent and temperature, can be optimized to improve yields.

Table 1: Examples of Cyclocondensation Reactions for this compound and Analogues

| Pyridine Reactant | Thiol Reactant | Product | Reference |

| 2-Pyridinecarboxaldehyde | Cysteamine hydrochloride | 2-(Pyridin-2-yl)thiazolidine | nih.gov |

| 2-Pyridinecarboxaldehyde | D-Penicillamine | 2-(Pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid | vulcanchem.com |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the synthesis of complex molecules like functionalized 2-(2-thiazolidinyl)pyridines in a one-pot process. These reactions involve the combination of three or more starting materials to form a product that contains the essential parts of all the initial reactants.

While specific MCRs for the direct synthesis of the parent this compound are not extensively documented, related structures such as pyridinyl-thiazolidin-4-ones have been synthesized using this strategy. For example, the one-pot reaction of an aniline, an aldehyde, and thioglycolic acid is a classic MCR for producing thiazolidin-4-ones. nih.gov By incorporating a pyridine-containing aldehyde or amine, this methodology can be adapted to generate pyridinyl-thiazolidinone derivatives.

A five-component cascade reaction has been reported for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, which are structurally related to 2-(2-thiazolidinyl)pyridines. nih.gov This demonstrates the power of MCRs in rapidly building molecular complexity around this core structure.

Advanced Synthetic Approaches for Functionalized this compound Derivatives

Modern synthetic chemistry offers a range of advanced techniques to introduce functional groups onto the this compound scaffold, allowing for the creation of diverse analogues for various applications.

Metal-Catalyzed Coupling Reactions for Pyridine Ring Functionalization

The pyridine ring of this compound is amenable to functionalization through various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com

Common cross-coupling reactions that can be applied to a suitably pre-functionalized (e.g., halogenated) this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or alkyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form amino-substituted pyridines.

Furthermore, direct C-H activation/functionalization of the pyridine ring is a rapidly developing field that offers a more atom-economical approach to derivatization, avoiding the need for pre-functionalization. nih.govnih.gov Transition-metal catalysts, including those based on palladium, rhodium, and iridium, can facilitate the selective functionalization of C-H bonds at various positions on the pyridine ring. snnu.edu.cnmdpi.com

Table 2: Potential Metal-Catalyzed Reactions for Pyridine Ring Functionalization

| Reaction Type | Catalyst (Example) | Reactant | Potential Product Moiety | Reference |

| Suzuki-Miyaura | Palladium complexes | Arylboronic acid | Aryl-substituted pyridine | sigmaaldrich.com |

| C-H Arylation | Copper catalyst | Arylboronic ester | 2-Arylpyridine | nih.gov |

| C-H Alkylation | Nickel-Aluminum bimetallic system | - | C-2 alkylated pyridine | nih.gov |

Post-Cyclization Modifications of the Thiazolidine Moiety

Once the this compound core is assembled, the thiazolidine ring itself can be further modified. For instance, if the thiazolidine is synthesized with a ketone group (a thiazolidin-4-one), the methylene (B1212753) group at the 5-position can be functionalized. rsc.org

Knoevenagel condensation of pyridin-2-yl-thiazolidin-4-one derivatives with aromatic aldehydes can introduce a benzylidene substituent at the C-5 position of the thiazolidine ring. rsc.org

Additionally, the nitrogen atom of the thiazolidine ring can be acylated. For example, 2-(pyridin-2-yl)thiazolidine can be N-acylated using fatty acid chlorides, followed by methylation to produce quaternary pyridinium (B92312) salts. nih.gov Such modifications can significantly alter the physicochemical properties of the parent compound.

Post-Ugi cyclization is another advanced strategy that can be envisioned for creating complex, fused heterocyclic systems starting from a Ugi-adduct that incorporates the necessary functionalities for a subsequent intramolecular cyclization onto the thiazolidine or pyridine ring. frontiersin.org

Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For the synthesis of this compound and its analogues, several green approaches can be considered.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the synthesis of related thiazolidinone derivatives. researchgate.net The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of green synthesis. nih.gov

The use of natural and biodegradable catalysts, such as lemon juice, has been reported for the synthesis of 1-amidoalkyl-2-naphthols via a multi-component reaction, showcasing the potential for applying such catalysts to the synthesis of other heterocyclic systems. derpharmachemica.com Ionic liquids, which can act as both solvent and catalyst, also offer a greener alternative to traditional volatile organic solvents. researchgate.net

Table 3: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Methodology | Example Application | Advantages | Reference |

| Microwave Irradiation | Synthesis of 4-thiazolidinones | Shorter reaction times, improved yields | researchgate.net |

| Natural Catalyst (e.g., Citrus limon juice) | One-pot multi-component synthesis of 1-amidoalkyl-2-naphthols | Eco-friendly, biodegradable | derpharmachemica.com |

| Ionic Liquids | One-pot multi-component synthesis of 3-amino-1-alkylpyridin-2(1H)-one | Green solvent medium, recyclability | researchgate.net |

Synthesis of Structural Analogues and Hybrid Molecules

The development of hybrid molecules, which combine two or more pharmacologically active heterocyclic scaffolds, represents a promising strategy in medicinal chemistry. This approach aims to create novel compounds with potentially enhanced biological activities, improved selectivity, or novel mechanisms of action. The pyridine ring, a common motif in numerous bioactive compounds, has been frequently integrated with thiazolidinone, thiazole (B1198619), and thiazine (B8601807) systems to generate diverse molecular architectures.

Thiazolidinone and Thiazole Hybrid Systems Incorporating Pyridine

The fusion of pyridine with thiazolidinone or thiazole cores has yielded a variety of hybrid molecules with significant therapeutic potential. Researchers have devised several synthetic pathways to access these compounds, often involving multi-component reactions or sequential chemical transformations.

A notable approach to synthesizing pyridine-thiazole hybrids involves the [2+3]-cyclocondensation reaction. nih.gov For instance, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone can be prepared by reacting 1-(pyridin-2-yl)thiourea (B83643) with 3-chloropentane-2,4-dione. nih.gov This key intermediate can then undergo further modifications, such as Claisen-Schmidt condensation with aldehydes to form chalcone-like structures. nih.gov These enones can be subsequently reacted with various reagents to introduce further diversity. For example, reaction with 4-(2-mercaptoacetylamino)-benzoic acid ethyl ester via a Michael addition or with hydrazine (B178648) hydrate (B1144303) to form pyrazoline-thiazole-pyridine hybrids demonstrates the versatility of this synthetic intermediate. nih.gov

Another strategy for creating thiazole-pyridine hybrids is through a one-pot, multi-component reaction. mdpi.com This method has been employed to synthesize a series of thiazolyl pyridines linked with a thiophene (B33073) moiety via a hydrazone group. The reaction involves (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, various benzaldehyde (B42025) derivatives, and malononitrile. mdpi.com Similarly, novel 2-pyridine and 4-pyridine substituted thiazole derivatives have been synthesized and characterized. nih.gov

In the realm of thiazolidinone-pyridine hybrids, a common synthetic route involves the reaction of a pyrazole (B372694) moiety with a pyridine-containing 4-thiazolidinone (B1220212). niscpr.res.in These hybrids have been designed and synthesized to explore their potential as antimicrobial agents. niscpr.res.innih.gov The synthesis of 4-thiazolidinone-based 5-arylidene hybrids has also been reported as a strategy to develop new antimicrobial compounds. nih.govtandfonline.com Furthermore, the molecular hybridization of pyridine and 4-thiazolidinone has been explored for the development of potential antiglioblastoma agents. mdpi.com

The following table summarizes some of the synthesized thiazolidinone and thiazole-pyridine hybrid systems:

| Compound Type | Starting Materials | Key Reactions | Resulting Hybrids |

| Pyridine-Thiazole | 1-(Pyridin-2-yl)thiourea, 3-chloropentane-2,4-dione | [2+3]-cyclocondensation, Claisen-Schmidt condensation, Michael addition, Pyrazoline formation | 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone derivatives |

| Thiazolyl Pyridines with Thiophene | (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone, Benzaldehyde derivatives, Malononitrile | One-pot three-component reaction | Thiazolyl pyridines with thiophene and hydrazone linker |

| Pyrazole-Pyridine-Thiazolidinone | Pyrazole moiety, Pyridine-containing 4-thiazolidinone | Multi-step synthesis | 4-Thiazolidinone-based pyrazole-pyridine hybrids |

| Pyridine-Thiazolidinone | Various precursors | Molecular hybridization approach | Pyridine-4-thiazolidinone hybrids |

Pyridine-Thiazine Derivatives

The synthesis of pyridine-thiazine derivatives has been explored through various synthetic routes, leading to novel heterocyclic systems with potential biological applications. One reported method involves the utilization of o-aminobenzenethiol and α,β-unsaturated nitriles to construct benzo niscpr.res.inCurrent time information in Bangalore, IN.thiazine derivatives that can incorporate a pyridine moiety. tandfonline.com

A significant focus in this area has been the synthesis of imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazine derivatives modified with a pyridine fragment. One approach involves the nucleophilic substitution reaction of a fluorine atom in substituted 4-fluoropyridines with 3-hydroxy(benzo)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines. biointerfaceresearch.com This reaction selectively occurs at the 4-position of the pyridine ring. biointerfaceresearch.com Similarly, (2-pyridinyloxy)substituted (benzo)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines have been synthesized by reacting substituted 2-chloropyridines with 3-hydroxy(benzo)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines in the presence of sodium hydride. biointerfaceresearch.com

The synthesis of Pt(II) and Pd(II) complexes with a thiazine-pyridine derivative ligand, 2-(2-pyridyl)iminotetrahydro-1,3-thiazine (PyTz), has also been reported. nih.gov This highlights the use of pyridine-thiazine scaffolds in coordination chemistry to develop new metal-based compounds. nih.gov

Furthermore, the synthesis of various substituted 2-amino-1,3-thiazines as amides, carbamates, sulfonamides, and urea (B33335) derivatives has been achieved by treating a parent compound with acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates, respectively. researchgate.net

The following table provides an overview of the synthetic strategies for pyridine-thiazine derivatives:

| Compound Type | Starting Materials | Key Reactions | Resulting Hybrids |

| Benzo niscpr.res.inCurrent time information in Bangalore, IN.thiazine derivatives | o-Aminobenzenethiol, α,β-Unsaturated nitriles | Cyclization reactions | Pyridine-containing benzo niscpr.res.inCurrent time information in Bangalore, IN.thiazines |

| (Pyridin-4-yloxy)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines | 3-Hydroxy(benzo)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines, Substituted 4-fluoropyridines | Nucleophilic substitution | (Pyridin-4-yloxy)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazine derivatives |

| (Pyridin-2-yloxy)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines | 3-Hydroxy(benzo)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazines, Substituted 2-chloropyridines | Nucleophilic substitution | (Pyridin-2-yloxy)imidazo[2,1-b] nih.govCurrent time information in Bangalore, IN.thiazine derivatives |

| Metal Complexes | 2-(2-Pyridyl)iminotetrahydro-1,3-thiazine (PyTz), Pt(II) or Pd(II) salts | Coordination reaction | [MCl2(PyTz)]·C2H6O (M = Pt, Pd) |

| Substituted 2-Amino-1,3-thiazines | 2-Amino-1,3-thiazine core | Acylation, Carbamoylation, Sulfonylation, Urea formation | Amide, carbamate, sulfonamide, and urea derivatives of 2-amino-1,3-thiazine |

Reactivity and Chemical Transformations of 2 2 Thiazolidinyl Pyridine

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine moiety of 2-(2-Thiazolidinyl)pyridine dictates its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. epo.orgorganicchemistrytutor.com This deactivation is significant enough that pyridine itself can be used as a solvent for some electrophilic aromatic substitution reactions without reacting. organicchemistrytutor.com Any electrophilic substitution is expected to occur under harsh conditions. rsc.org

The nitrogen atom pulls electron density from the ring carbons, creating partial positive charges and making the ring less attractive to electrophiles. organicchemistrytutor.com When substitution does occur, it is directed primarily to the C-3 (and C-5) position. Attack at the C-2, C-4, or C-6 positions would result in a highly unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom. researchgate.net Therefore, electrophilic substitution on this compound, if successful, would be predicted to yield the 3-substituted product. Common electrophilic substitution reactions like nitration and sulfonation require vigorous conditions even for unsubstituted pyridine. rsc.orgbeilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2, C-4, and C-6 positions. epo.orgbhu.ac.in These positions can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, with the electronegative nitrogen atom accommodating the negative charge. nih.gov For nucleophilic substitution to occur, a good leaving group, such as a halogen, must be present on the ring. bhu.ac.in In the case of the parent this compound, direct nucleophilic substitution is unlikely without such a leaving group. However, derivatives like 2-halo- or 4-halopyridines bearing a thiazolidine (B150603) substituent would be expected to undergo nucleophilic substitution readily. bhu.ac.innih.gov

Reactions Involving the Thiazolidine Ring

The thiazolidine ring offers several avenues for chemical transformation, most notably through ring-opening reactions. The ring can be cleaved under various conditions to yield linear structures, which can be useful synthetic intermediates.

One significant reaction is the base-promoted ring-opening and subsequent N-alkylation. For example, in a related system, a thiazolino-2-pyridone was shown to undergo ring-opening when treated with methyl iodide in the presence of cesium carbonate (Cs₂CO₃) in THF. beilstein-journals.org A similar KOt-Bu-promoted ring-opening N-alkylation has been demonstrated for 2-(methylthio)-4,5-dihydrothiazole, reacting with various benzyl (B1604629) and allyl halides. bhu.ac.innih.gov This suggests that the nitrogen atom of the thiazolidine ring in this compound could act as a nucleophile to attack an alkyl halide, initiating a ring-opening process.

Another key transformation is the oxidative ring-opening of the thiazolidine ring. This has been effectively used in protein chemical synthesis where a C-terminal thiazolidine is converted to a cysteine residue. A method utilizing 2,2'-dipyridyl disulfide (DPDS) has been developed for this purpose. researchgate.netnih.gov This reaction proceeds by converting the thiazolidine into a protected cysteine, which can then participate in further ligation reactions. This method has proven effective even in the synthesis of complex glycoproteins. researchgate.netnih.gov

The methylene (B1212753) group at the C-5 position of the thiazolidine ring can also exhibit reactivity. In thiazolidine-2,4-dione systems, this position is nucleophilic and can participate in Knoevenagel condensation reactions with aldehydes. organic-chemistry.org

Oxidative and Reductive Transformations

Both the pyridine and thiazolidine rings can undergo oxidative and reductive transformations.

Oxidation: The pyridine nitrogen can be readily oxidized to form a pyridine N-oxide using oxidizing agents like peracids or hydrogen peroxide in acetic acid. nih.gov This transformation is significant because the resulting pyridine N-oxide is more reactive towards electrophilic substitution than pyridine itself, with substitution favored at the C-4 position. nih.gov The N-oxide can later be removed via deoxygenation. The sulfur atom in the thiazolidine ring is also susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) or sulfone upon treatment with reagents such as hydrogen peroxide or m-chloroperbenzoic acid. psu.edu

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, including catalytic hydrogenation (e.g., using a palladium on charcoal catalyst) or with sodium in ethanol. epo.org A method for the reduction of pyridine N-oxides to piperidines using ammonium (B1175870) formate (B1220265) and palladium on carbon offers a mild alternative. rsc.org

For derivatives containing an exocyclic double bond on the thiazolidine ring, such as 5-benzylidenethiazolidine-2,4-diones, the C=C bond can be selectively reduced. This has been achieved using catalytic hydrogenation (e.g., Pd/C in acetic acid) and through biocatalytic methods using whole cells of red yeasts like Rhodotorula rubra. epo.orgcapes.gov.brcas.cz A study on a complex derivative, 2-(2-methyl-3-hydroxy-5-hydroxymethyl-4-pyridyl)thiazolidine-4-carboxylic acid, also investigated its polarographic reduction. nih.gov

Derivatization at Heteroatoms (N and S)

The nitrogen and sulfur atoms within the this compound structure are key sites for derivatization, allowing for the modification of the compound's properties.

N-Derivatization: Both the thiazolidine nitrogen and the pyridine nitrogen can be derivatized. The thiazolidine nitrogen, being an amine, can undergo acylation. A study demonstrated the successful N-acylation of 2-(pyridin-2-yl)thiazolidine using various fatty acid chlorides (from C10 to C18) to yield the corresponding N-acylthiazolidines. rsc.org

Subsequent quaternization of the pyridine nitrogen in these N-acylated products was achieved through N-methylation using methyl iodide, yielding quaternary pyridinium (B92312) salts. rsc.org N-alkylation of pyridines can also be achieved with alcohols using cobalt or ruthenium complexes as catalysts via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. beilstein-journals.orggoogle.com Another approach involves the reaction of pyridones with alkyl halides in the presence of tetraalkylammonium fluorides.

S-Derivatization: The primary reaction at the sulfur heteroatom is oxidation to form sulfoxides and sulfones, as mentioned in the previous section. psu.edu This transformation alters the electronic and steric properties of the thiazolidine ring.

Interactive Data Tables

Table 1: Summary of Reactivity at the Pyridine Ring

| Reaction Type | Reagent/Conditions | Expected Product Position | Reactivity Note | Reference(s) |

|---|---|---|---|---|

| Electrophilic Substitution | Strong acids (e.g., HNO₃/H₂SO₄) | C-3 | Deactivated ring, requires harsh conditions. | rsc.org, organicchemistrytutor.com, beilstein-journals.org |

| Nucleophilic Substitution | Nucleophile (e.g., Nu⁻) | C-2, C-4 | Requires a leaving group on the pyridine ring. | epo.org, bhu.ac.in, nih.gov |

| N-Oxidation | Peracids (e.g., m-CPBA) | Pyridine N | Forms Pyridine N-oxide, activating the ring. | nih.gov |

| N-Alkylation (Quaternization) | Alkyl halides (e.g., CH₃I) | Pyridine N | Forms a pyridinium salt. | rsc.org |

Table 2: Summary of Reactivity at the Thiazolidine Ring

| Reaction Type | Reagent/Conditions | Product Type | Reactivity Note | Reference(s) |

|---|---|---|---|---|

| Ring-Opening/N-Alkylation | Alkyl Halide / Base (Cs₂CO₃, KOt-Bu) | Linear N-alkylated amine | Base-promoted nucleophilic attack by nitrogen. | beilstein-journals.org, nih.gov, bhu.ac.in |

| Oxidative Ring-Opening | 2,2'-Dipyridyl disulfide (DPDS) | Cysteine derivative | Used in peptide synthesis to unmask a Cys residue. | researchgate.net, nih.gov |

| S-Oxidation | H₂O₂, m-CPBA | Sulfoxide / Sulfone | Oxidation of the sulfur atom. | psu.edu |

Coordination Chemistry of 2 2 Thiazolidinyl Pyridine As a Ligand

Ligand Design Principles and Coordination Motifs

The design of ligands is central to the development of coordination complexes with specific geometries, electronic properties, and reactivity. The 2-(2-Thiazolidinyl)pyridine scaffold incorporates key features that make it an effective chelating agent.

The this compound ligand is fundamentally a bidentate chelator. It possesses two primary coordination sites: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the sp³-hybridized nitrogen atom within the thiazolidine (B150603) ring. This N,N' donation pattern allows the ligand to form a stable five-membered chelate ring with a central metal ion. This bidentate chelation is a common and stable coordination mode for ligands containing linked aromatic and saturated heterocyclic rings. rsc.org

While the primary coordination is through the two nitrogen atoms, the sulfur atom in the thiazolidine ring introduces a soft donor site. Although direct N,S-chelation is less common for this specific scaffold compared to N,N'-chelation, the presence of the sulfur atom can influence the electronic properties of the resulting complex. In some related systems, such as those involving pyridine-2-thione, the sulfur atom can be actively involved in coordination, leading to different binding modes like terminal S-bonding or S-bridging. ias.ac.in However, for this compound, the N,N' chelate motif is predominant.

The formation of a chelate ring upon coordination of this compound to a metal center is entropically favored, a phenomenon known as the chelate effect, which leads to enhanced thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands. nih.govebsco.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound and its derivatives typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a range of spectroscopic and analytical techniques.

A variety of transition metal complexes have been synthesized using ligands structurally related to this compound. These complexes exhibit diverse coordination geometries depending on the metal ion's electronic configuration, oxidation state, and coordination number preference.

Cobalt(II): Cobalt(II) complexes with related pyridine-thiazoline ligands have been synthesized and structurally characterized. For example, a complex with 2-(2-pyridyl)imino-N-(2-thiazolin-2-yl)thiazolidine (PyTT) shows a distorted octahedral geometry where the cobalt atom is coordinated to two thiazoline (B8809763) nitrogens and two imino nitrogens from two ligand molecules, along with a water molecule and a nitrate (B79036) anion. rsc.orgnih.govnih.gov

Nickel(II): Nickel(II) can form complexes with various pyridine analogues. Depending on the co-ligands and reaction conditions, Ni(II) can adopt tetrahedral or octahedral geometries. scielo.org.cowikipedia.org For instance, a complex of Ni(II) with 2-amino-3-formaldehyde pyridine results in an octahedral configuration. scielo.org.co

Copper(I) & Copper(II): Copper complexes with pyridine-containing ligands are well-studied. Copper(II) complexes with related 2-(hydroxyethyl)pyridine ligands have been shown to adopt square planar or square pyramidal geometries. nih.gov An unexpected trinuclear Cu(II) complex involving a thiazolidine derivative has also been reported, highlighting the diverse structural possibilities. researchgate.net

Silver(I): Silver(I) ions have been complexed with polydentate ligands containing thiazolidinone rings. In these complexes, the ligands can act as neutral bidentate N,N' chelate donors. rsc.org

Platinum(II) & Palladium(II): Due to the similarity in their coordination chemistry, Pt(II) and Pd(II) often form analogous complexes. nih.gov With ligands like 2-(2-pyridyl)iminotetrahydro-1,3-thiazine, both metals form square-planar complexes with the formula [MCl₂(L)], where the ligand acts as a bidentate N,N' chelator. researchgate.netmdpi.comnih.gov The ligand exchange rate for Pd(II) complexes is significantly faster than for their Pt(II) counterparts. researchgate.net

Iron(II): Iron(II) readily forms complexes with pyridine-based ligands. Heteroleptic iron(II) complexes involving 2,6-bis(thiazolin-2-yl)pyridine have been investigated, demonstrating the compatibility of the iron center with this class of ligands. nih.govrsc.org

Zinc(II) & Cadmium(II): Zn(II) and Cd(II), having d¹⁰ electronic configurations, exhibit flexible coordination geometries, commonly tetrahedral or octahedral. mdpi.com Complexes with pyridine-thiazole derivative ligands have been synthesized, resulting in mononuclear tetrahedral [Zn(L)₂Cl₂] structures and hexa-coordinated [Cd(OAc)₂(L)₂] structures. researchgate.netmdpi.comnih.gov

Manganese, Mercury, Lead, and Ruthenium: While the coordination chemistry of these metals with various pyridine derivatives is extensive, specific, structurally characterized complexes with the this compound ligand are not widely reported in the literature. nih.govwikipedia.orgscispace.comnih.govsciepub.comnih.gov Based on known coordination preferences, one could anticipate the formation of octahedral complexes for Mn(II) and Ru(II)/Ru(III), while Hg(II) and Pb(II) might favor linear, tetrahedral, or higher coordination number geometries depending on the stoichiometry and counter-ions.

| Metal Ion | Typical Geometry | Coordination Number | Example Formula / Ligand System | Reference |

|---|---|---|---|---|

| Co(II) | Distorted Octahedral | 6 | [Co(PyTT)₂(H₂O)(NO₃)]NO₃ | rsc.orgnih.gov |

| Ni(II) | Octahedral | 6 | [Ni(2-amino-3-formylpyridine)₂(H₂O)₂(OAc)₂] | scielo.org.co |

| Cu(II) | Square Pyramidal | 5 | [Cu₄OCl₆(etpy)₄] | nih.gov |

| Pt(II) | Distorted Square-Planar | 4 | [PtCl₂(PyTz)]·C₂H₆O | nih.gov |

| Pd(II) | Distorted Square-Planar | 4 | [PdCl₂(PyTz)]·C₂H₆O | nih.govresearchgate.net |

| Zn(II) | Distorted Tetrahedral | 4 | [Zn(EtNic)₂Cl₂] | mdpi.com |

| Cd(II) | Hexa-coordinated | 6 | [Cd(OAc)₂(2Ampic)₂] | mdpi.com |

The coordination chemistry of lanthanide (Ln) and actinide (An) ions is dominated by their hard acid character, showing a strong preference for hard donor atoms like oxygen. scielo.org.co Consequently, ligands with nitrogen and softer sulfur donors, such as this compound, are less commonly employed for complexing these f-block elements.

To date, there are no specific reports on the synthesis and characterization of lanthanide or actinide complexes with the this compound ligand. Research on f-element complexes with pyridine-based ligands has primarily focused on those containing carboxylate or other hard donor groups, which can effectively satisfy the coordination requirements of the large, electropositive metal ions. rsc.orgrsc.orgnih.gov For actinides, organometallic complexes involving π-ligands like cyclopentadienyl (B1206354) (Cp) and cyclooctatetraenide (COT) are more prevalent than complexes with neutral N-donor heterocyclic ligands. nih.gov While some studies have explored actinide and lanthanide complexes with multidentate nitrogen ligands like 2,6-bis(1,2,4-triazin-3-yl)pyridine (BTP), these are designed for high coordination numbers and specific separation applications. researchgate.net

Catalytic Applications of 2 2 Thiazolidinyl Pyridine Based Systems

Homogeneous Catalysis Utilizing 2-(2-Thiazolidinyl)pyridine Metal Complexes

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Metal complexes incorporating N,S- or N,N-bidentate ligands derived from pyridine (B92270) and thiazolidine-like structures are valuable in this context due to their unique electronic and steric properties.

C-C Bond Forming Reactions

The formation of carbon-carbon bonds is fundamental to organic synthesis. Metal complexes with ligands analogous to this compound have shown promise in key C-C coupling reactions.

Notably, a palladium(II) pincer complex featuring a thiazolinyl-picolinamide ligand, which shares the core pyridine-thiazoline structure, has been demonstrated as an effective catalyst for acylative Suzuki coupling reactions. researchgate.net This reaction couples aryl carboxylic acids with arylboronic acids to form ketones. The catalytic system is efficient, highlighting the potential of such ligands to facilitate transmetalation and reductive elimination steps in the catalytic cycle. researchgate.net

Another relevant example involves a copper complex with the chiral ligand 2-(pyridine-2-yl)imidazolidine-4-thione . This system was successfully employed in the asymmetric Henry reaction, a classic C-C bond-forming reaction between a nitroalkane and an aldehyde. researchgate.net The catalyst demonstrated the ability to induce enantioselectivity, producing chiral nitroalcohols which are valuable synthetic intermediates. researchgate.net

| Ligand Structure | Metal Center | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Thiazolinyl-picolinamide | Palladium(II) | Acylative Suzuki Coupling | Efficiently catalyzes the formation of biaryl ketones from aryl carboxylic acids and arylboronic acids. | researchgate.net |

| 2-(Pyridine-2-yl)imidazolidine-4-thione | Copper(II) | Asymmetric Henry Reaction | Catalyzes the enantioselective addition of nitroalkanes to aldehydes. | researchgate.net |

C-X (X=heteroatom) Bond Forming Reactions

The formation of bonds between carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) is another crucial area of catalysis. Despite the potential for this compound ligands to stabilize metal centers for such transformations, a thorough review of the current literature did not yield specific examples of their application in catalytic C-X bond-forming reactions. Research in this area appears to be an open field for future investigation.

Oxidation and Reduction Catalysis

The ability of pyridine and sulfur-containing ligands to stabilize various metal oxidation states makes them suitable for redox catalysis. While direct examples using this compound are scarce, related structures have been explored. For instance, the electrochemical properties of Thallium(III) complexes with pyridine-2,6-dicarboxylate derivatives have been studied, revealing redox couples that indicate the system's capacity to participate in electron transfer processes. nih.gov Although Tl(III) is not a common catalytic metal, this demonstrates the electronic versatility of pyridine-based ligands in stabilizing different oxidation states. nih.gov

The field of oxidation catalysis often utilizes pyridine-containing ligands to mediate the transfer of oxygen atoms or facilitate electron removal. Similarly, for reduction catalysis, these ligands can support metal hydrides or facilitate electron addition to a substrate. However, specific applications involving this compound complexes in mainstream oxidation of alcohols or reduction of ketones have not been prominently reported.

Other Organic Transformations

Beyond the scope of the reactions mentioned above, there are numerous other organic transformations where metal catalysts play a pivotal role. This includes cycloadditions, isomerizations, and various multicomponent reactions. A literature search for other organic transformations catalyzed by systems based on this compound or its close structural analogues did not provide significant, well-documented examples within the defined scope of this article.

Heterogeneous Catalysis Incorporating this compound Motifs

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability. Immobilizing homogeneous catalysts onto solid supports is a common strategy to bridge the gap between the two catalytic domains.

A prime example of this approach is seen with the aforementioned 2-(pyridine-2-yl)imidazolidine-4-thione copper complex. This catalyst was successfully immobilized by grafting it onto a JandaJelt™ polymeric resin. researchgate.net The supported catalyst was used in the asymmetric Henry reaction and showed significantly higher activity compared to its homogeneous counterpart. This enhancement was attributed to site-isolation on the polymer matrix, which reduces the formation of less active dimeric or oligomeric catalyst species. researchgate.net

In a conceptually related approach, a cross-linked thiazolidine (B150603) network was used as a porous support for palladium nanoparticles. researchgate.net This material served as a highly effective and recyclable heterogeneous catalyst for Suzuki and Heck C-C coupling reactions, demonstrating that the thiazolidine moiety can act as a robust ligand and anchor for catalytically active metal species. researchgate.net

| Catalyst System | Support Material | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Copper-2-(pyridine-2-yl)imidazolidine-4-thione complex | JandaJelt™ polymer resin | Asymmetric Henry Reaction | Increased catalytic activity compared to homogeneous system; catalyst is recyclable. | researchgate.net |

| Palladium nanoparticles | Cross-linked thiazolidine network on silica | Suzuki and Heck Reactions | High yields, full recoverability, and reuse without loss of activity. | researchgate.net |

Mechanistic Insights into Catalytic Cycles (Theoretical and Experimental)

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. While no specific mechanistic studies for catalytic reactions involving this compound complexes were found, insights can be drawn from computational and experimental studies of related systems.

Density Functional Theory (DFT) has been employed to study the catalytic behavior of various thiazole (B1198619) and pyridine-containing complexes. scite.aiacs.orgsemanticscholar.org For instance, DFT studies on ruthenium photoredox catalysts have provided a detailed look at the electronic structure changes and redox events of both carbene and pyridine ligands during oxidative and reductive quenching cycles. mdpi.com These studies reveal the active participation of the ligands in the redox events, which is a critical aspect of many catalytic processes. mdpi.com Such computational approaches could be applied to a hypothetical metal-2-(2-Thiazolidinyl)pyridine catalyst to predict its behavior, including the stability of intermediates, transition state energies, and the potential for the ligand to act as a non-innocent or redox-active participant.

Experimentally, the mechanism for the formation of related heterocycles often provides clues about their potential coordination and reactivity. The synthesis of thiazoles and thiazolines involves nucleophilic attack and cyclization steps that are fundamental to understanding how these moieties might interact with a metal center and substrates in a catalytic cycle. researchgate.net For terpyridine-metal complexes, which are NNN pincer analogues, mechanistic studies have shown that dimeric species can be the active catalysts and that the ligand framework is crucial for achieving high efficiency and reusability in cross-coupling reactions. nih.gov These principles of ligand-metal cooperation, electronic stabilization, and steric influence are directly applicable to the potential catalytic cycles of this compound metal complexes.

Applications in Materials Science and Engineering

Design and Development of Polymeric Materials

The incorporation of pyridine (B92270) and thiazolidine (B150603) moieties into polymer structures can impart specific functionalities, such as pH-responsiveness, metal-ion coordination capabilities, and altered thermal properties. While direct polymerization of 2-(2-Thiazolidinyl)pyridine is not commonly reported, related structures like 2-vinylpyridine (B74390) (2VP) are frequently used in copolymerization to create functional polymeric materials.

Research into copolymers of 2-vinylpyridine with various methacrylates has demonstrated the ability to tune material properties by adjusting monomer ratios. For instance, copolymers of 2-vinylpyridine and butyl methacrylate (B99206) have been synthesized for use as pH-responsive reverse enteric coatings. pharmaexcipients.com These polymers are designed to be insoluble at the neutral pH of the mouth but dissolve rapidly in the acidic environment of the stomach. pharmaexcipients.com The properties of such copolymers can be systematically controlled by altering the monomer composition. pharmaexcipients.com

Similarly, statistical copolymers of tert-butyl methacrylate and 2-vinylpyridine (tBMA/2VP) have been synthesized via nitroxide-mediated polymerization (NMP), yielding materials with low dispersity and controlled molecular weight. mdpi.com These copolymers can serve as macroinitiators for creating more complex block copolymers with dual pH and temperature-responsive behaviors. mdpi.com Another approach involves creating composites by blending poly(styrene-co-2-vinyl pyridine) (P(S-co-2VP)) with polyoxometalates like phosphotungstic acid. In these systems, the acid protonates the 2VP units, which are then crosslinked by the deprotonated acid, inducing microphase segregation and significantly altering the material's rheological properties. frontiersin.org

Table 1: Properties of 2-Vinylpyridine (2VP) Copolymers

| Copolymer System | Monomer Ratio (mol%) | Key Property | Application |

|---|---|---|---|

| Poly[(2VP)-co-(butyl methacrylate)] | 40:60 | pH-dependent solubility | Reverse enteric coatings pharmaexcipients.com |

| Poly[(2VP)-co-(butyl methacrylate)-co-(methyl methacrylate)] | 40:50:10 | pH-dependent solubility | Reverse enteric coatings pharmaexcipients.com |

This table presents data for polymers containing the related 2-vinylpyridine monomer to illustrate the functional role of the pyridine moiety in polymeric materials.

Luminescent and Optoelectronic Materials

The pyridine and thiazole (B1198619)/thiazolidine scaffolds are integral to the design of ligands for luminescent metal complexes. These materials are of great interest for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). The electronic properties of the resulting complexes, including their absorption and emission wavelengths, can be fine-tuned by modifying the ligand structure and the choice of the central metal ion.

For example, complexes of palladium(II) with tridentate ligands incorporating pyridine and thiazole units have been shown to exhibit significant phosphorescence, with high quantum yields recorded in frozen solvent matrices at 77 K. researchgate.net Similarly, zinc(II) complexes based on benzothiadiazolyl-pyridine ligands are strongly luminescent in both solution and solid states. researchgate.net These properties are crucial for the development of efficient light-emitting materials.

The field of metal halide perovskites has also explored the use of pyridine-containing ligands. Quasi-two-dimensional (2D) perovskites are noted for their structural stability and tunable optoelectronic properties, which are essential for devices like solar cells and photodetectors. bohrium.comrsc.org The integration of ligands with specific electronic characteristics, such as those offered by the this compound structure, can influence charge transfer processes and device performance. researchgate.net Research on donor-acceptor-donor molecules featuring thieno researchgate.netsci-hub.boxresearchgate.netthiadiazole and carbazole-thiophene units has shown that structural modifications can lead to a significant redshift in absorption and emission spectra into the near-infrared (NIR) region, a desirable trait for various optoelectronic applications. researchgate.net

Table 2: Luminescent Properties of Pyridine-Thiazole/Thiadiazole Metal Complexes

| Metal Ion | Ligand Type | Emission Peak (approx.) | Key Feature |

|---|---|---|---|

| Pd(II) | (Phen-ide)-pyridine-thiazole | ~520 nm (at 77 K) | High phosphorescence quantum yield (up to 0.79) researchgate.net |

| Zn(II) | Benzothiadiazolyl-pyridine | - | Strong luminescence in solution and solid state researchgate.net |

Advanced Functional Materials

The ability of this compound to act as a bidentate or tridentate ligand makes it an excellent candidate for constructing supramolecular structures, including coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyridine and thiazolidine rings can coordinate to metal centers, facilitating the self-assembly of ordered, multidimensional networks. researchgate.net

The introduction of pyridine-based ligands into MOFs can lead to structural reconfiguration, for instance, transforming a 3D framework into ultrathin 2D nanosheets, which can enhance properties like catalytic activity by exposing more metal active sites. rsc.org Researchers have synthesized various MOFs using ligands that combine pyridine or bipyridyl units with other functional groups, such as thiazole or carboxylates. mdpi.commdpi.com For example, a rigid planar ligand, 2,5-bis(3-(pyridine-4-yl)phenyl)thiazolo[5,4-d]thiazole, has been used with cadmium ions to create 3D coordination polymers with notable luminescence properties. nih.gov The choice of ligand is crucial, as it dictates the topology and functionality of the resulting framework. The combination of pyridyl oximes or alcohols with poly-carboxylic ligands has been explored to create mixed-ligand MOFs with potentially interesting magnetic properties. universityofgalway.ie

The coordination sites within the this compound structure are highly suitable for the selective binding of metal ions. This property has been harnessed to develop fluorescent chemosensors. Upon binding with a target analyte, the electronic structure of the molecule is altered, leading to a detectable change in its fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity. researchgate.netsci-hub.box

Thiazolidine-based fluorescent sensors have been designed for the sensitive and selective detection of aluminum ions (Al³⁺). sci-hub.box These sensors operate via a "turn-on" fluorescence mechanism and have detection limits well below the guidelines set by the World Health Organization for drinking water. sci-hub.box Pyridine derivatives have also been developed into fluorescent sensors capable of identifying various toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺, through distinct fluorescence responses for each ion. mdpi.com The binding of metal ions to the nitrogen atoms of the pyridine moieties is a key factor in the sensing mechanism. mdpi.com

Table 3: Performance of Thiazolidine/Pyridine-Based Chemosensors

| Sensor Base | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Thiazole derivative (AM1) | Al³⁺ | Fluorescence turn-on | 0.11 µM sci-hub.box |

| Thiazole derivative (AM2) | Al³⁺ | Fluorescence turn-on | 4.40 µM sci-hub.box |

| Pyridine derivative | Cr²⁺, Co²⁺, Cu²⁺ | Fluorescence enhancement | Not specified mdpi.com |

The integration of this compound and related ligands with nanomaterials is an emerging area for creating advanced hybrid materials. The coordination capabilities of the molecule allow it to act as a surface ligand, functionalizing nanoparticles to impart new properties or improve their stability and dispersibility.

While specific studies on the integration of this compound with nanomaterials are not extensively documented, the principles of surface functionalization are well-established. For instance, ligands containing pyridine and thiazole groups can bind to the surface of metal or semiconductor nanoparticles. This functionalization can be used to introduce specific recognition sites for sensing applications or to create active sites for catalysis. The inherent properties of the ligand, such as its ability to coordinate metal ions, could be combined with the unique optical or electronic properties of the nanomaterial to develop novel sensors or multifunctional platforms.

Biological and Biomedical Research Perspectives in Vitro and in Silico Studies

Structure-Activity Relationship (SAR) Studies of 2-(2-Thiazolidinyl)pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of the this compound scaffold, these studies have revealed critical insights into the structural features necessary for their various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

The core structure, consisting of a pyridine (B92270) ring linked to a thiazolidine (B150603) or related thiazole (B1198619) ring, is indispensable for its biological activity. researchgate.net Modifications at various positions on both heterocyclic rings significantly influence the compound's potency and selectivity.

Key SAR findings include:

Substituents on the Thiazolidine/Thiazole Ring: The nature and position of substituents on the thiazolidine ring are determining factors for antitumor activity. nih.gov For instance, the introduction of an arylidene group at the 5-position of the thiazolidin-4-one ring is a common strategy that often enhances antiproliferative activity. researchgate.net The electronic properties and bulk of the substituent on this arylidene moiety can fine-tune the activity.

Substituents on the Pyridine Ring: The 3-position of the pyridine ring has been identified as a suitable site for modification to enhance enzyme inhibition. researchgate.net Substituents containing oxygen or nitrogen atoms directly connected to the pyridine ring are often favorable. researchgate.net

Linker Group: In hybrid molecules, the nature of the linker connecting the pyridine and thiazolidine moieties can be crucial. For example, a hydrazone linker has been found in some pyrazolyl-thiazolidinone hybrids to be important for their potent anticancer activity. nih.gov

Halogenation: The presence of halogen atoms, such as fluorine and chlorine, on aryl substituents can significantly impact biological activity. mdpi.comresearchgate.net Fluorine-containing derivatives have demonstrated potent antiviral and anticancer activities. mdpi.comnih.gov For example, compounds with a trifluoromethyl group have shown high activity against the H5N1 virus. nih.gov

These SAR studies provide a roadmap for the rational design of new this compound derivatives with improved therapeutic profiles.

In Vitro Studies on Specific Biological Targets and Mechanisms

In vitro studies using isolated enzymes and cultured cell lines have been instrumental in identifying the specific molecular targets and cellular pathways affected by this compound and its derivatives.

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes implicated in disease.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for anticancer and antimicrobial agents. nih.govnih.gov While direct studies on this compound are limited, related pyridine and thiazole hybrids have shown potential as DHFR inhibitors. nih.govresearchgate.net For instance, some 2-pyridinylthio-6-substituted-quinazolin-4-one derivatives have demonstrated activity against various cancer cell lines, with molecular docking studies suggesting interactions with key residues like Glu-30 in the hDHFR active site. nih.gov This suggests that the pyridine moiety within the this compound structure could play a role in binding to DHFR.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and is also implicated in carcinogenesis. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory and potential anticancer agents. nih.gov Studies on related thiazolidinone derivatives have identified compounds with potent and selective COX-2 inhibitory activity. mdpi.combohrium.com For example, certain pyrazolyl-thiazolidinone hybrids showed significant COX-2 inhibition with selectivity indices comparable to or better than celecoxib. nih.govbohrium.com Docking studies indicate that these compounds can fit into the active site of the COX-2 enzyme. researchgate.netnih.gov The presence of a thiazolidinone ring, a key feature of this compound, appears to be favorable for COX-2 inhibition. mdpi.com

Investigations into the effects of this compound derivatives on cancer cell lines have revealed their ability to modulate critical cellular signaling pathways.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. nih.gov Several thiazolidine-2,4-dione derivatives have been identified as potent VEGFR-2 inhibitors. nih.govplos.org One study found a derivative with an IC50 value of 0.079 µM against VEGFR-2, comparable to the standard inhibitor sorafenib. nih.gov This inhibition of VEGFR-2 signaling is a significant mechanism contributing to the anticancer effects of these compounds.

Apoptosis Induction: Many pyridine-thiazole hybrids have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, one potent pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid was found to cause an increase in the pro-apoptotic protein Bax and caspase-3, with a decrease in the anti-apoptotic protein Bcl-2 in HepG2 cells. researchgate.net

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. The same potent hybrid mentioned above was found to cause G1 phase cell cycle arrest in HepG2 cells. researchgate.net Another thiazolidine-2,4-dione derivative was shown to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. nih.gov

PARP1 Inhibition: Some pyridine-thiazole derivatives have been suggested to act by inducing genetic instability in tumor cells. The cytotoxic activity of certain derivatives was significantly reduced when tumor cells were pre-incubated with a PARP1 (Poly (ADP-ribose) polymerase 1) inhibitor, suggesting a potential role for this DNA repair pathway in their mechanism of action. nih.gov

The this compound scaffold has served as a basis for the development of agents with a broad spectrum of antimicrobial activity.

Antibacterial Activity: Numerous studies have demonstrated the antibacterial potential of thiazolidinone and pyridine derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govfrontiersin.org The minimum inhibitory concentration (MIC) values often vary depending on the specific substitutions on the core scaffold. For example, certain benzimidazole-cyanopyridine-thiazolidinone hybrids have shown MIC values as low as 12.5 µg/mL against Escherichia coli. nih.gov

Antifungal Activity: Antifungal properties have also been reported for this class of compounds. nih.govnih.gov Derivatives have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger. nih.govnih.gov In one study, an alaninate (B8444949) derivative of thiazolidine-2,4-dione with a chloro substituent showed an inhibition zone of 18 mm against C. albicans. nih.gov Another study on 2-thioxothiazolidin-4-one derivatives found compounds with potent activity against Microsporum canis and Trichophyton rubrum, with MIC values as low as 2 µg/mL. nih.gov

Antiviral Activity: The antiviral potential of these compounds has been explored, with promising results against several viruses. nih.govliverpool.ac.ukeurekaselect.com Thiazolide analogues have demonstrated broad-spectrum activity against viruses such as influenza A and SARS-CoV-2. liverpool.ac.uk A study on benzothiazolyl-pyridine hybrids identified compounds with high activity against the H5N1 influenza virus, with one derivative showing 93% inhibition at a concentration of 0.5 µmol/µL. nih.gov The same compound also showed activity against SARS-CoV-2 with a half-maximum inhibition rate of 3.669 µM. nih.gov

| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-cyanopyridine-thiazolidinone hybrid | Escherichia coli (Gram-negative) | 12.5 | nih.gov |

| Benzimidazole-cyanopyridine-thiazolidinone hybrid | Staphylococcus aureus (Gram-positive) | 25 | nih.gov |

| Benzimidazole-cyanopyridine-thiazolidinone hybrid | Aspergillus clavatus (Fungus) | 12.5 | nih.gov |

| 2-thioxothiazolidin-4-one derivative | Aspergillus fumigatus (Fungus) | 2 | nih.gov |

| Benzothiazolyl-pyridine hybrid | SARS-CoV-2 (Virus) | 3.669 µM (IC50) | nih.gov |

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. A multitude of studies have reported significant antiproliferative activity against a wide range of human cancer cell lines. nih.govnih.govnih.govnih.gov

The cytotoxic efficacy is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Breast Cancer: Cell lines such as MCF-7 and MDA-MB-231 have been commonly used. Some derivatives have shown IC50 values in the sub-micromolar to low micromolar range. nih.govnih.govresearchgate.net For instance, a thiazolidine-2,4-dione derivative demonstrated an IC50 of 1.21 µM against MCF-7 cells. nih.gov

Liver Cancer: Against the HepG2 cell line, various pyridine-thiazole hybrids have shown potent activity. nih.govnih.gov One derivative exhibited an IC50 of 0.95 µg/mL, while another had an IC50 of 2.04 µM. researchgate.netnih.gov

Colon Cancer: Cell lines like HCT-116 have also been shown to be sensitive to these compounds. nih.govnih.gov

Leukemia: The HL-60 cell line of acute human promyelocytic leukemia was particularly sensitive to a pyridine-thiazole hybrid, with an IC50 of 0.57 µM. nih.gov

The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Several studies have shown that potent derivatives exhibit significantly lower toxicity towards normal cell lines, indicating a favorable therapeutic window. nih.govnih.gov

| Compound/Derivative Type | Cancer Cell Line | Cell Line Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyridine-thiazole hybrid (Compound 3) | HL-60 | Leukemia | 0.57 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (Compound 22) | MCF-7 | Breast Cancer | 1.21 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (Compound 22) | HepG2 | Liver Cancer | 2.04 µM | nih.gov |

| Pyridine-5-acetyl-thiazolidin-4-one hybrid (Compound 8a) | HEp-2 | Laryngeal Carcinoma | 5.9 µg/mL | researchgate.net |

| Pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) hybrid (Compound 13a) | HepG2 | Liver Cancer | 9.5 µg/mL | researchgate.net |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 | Breast Cancer | 3.92 µg/mL | researchgate.net |

Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. nih.govuobasrah.edu.iq Several studies have evaluated the antioxidant potential of this compound derivatives, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.netpensoft.net

In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured spectrophotometrically. The results are often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

One study on novel heterocyclic compounds containing thiazole and pyridine moieties found a derivative with an IC50 value of 4.67 µg/mL, indicating potent antioxidant activity when compared to the ascorbic acid standard (IC50 = 2 µg/mL). nih.gov Another investigation of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives also demonstrated their ability to scavenge DPPH radicals, confirming the antioxidant potential of this structural class. pensoft.net

Neuroprotective Investigations (In Vitro)

In vitro studies on derivatives containing the pyridine-thiazolidinone scaffold have revealed promising neuroprotective activities. These investigations often utilize cell-based models to explore mechanisms of action, such as antioxidant effects and enzyme inhibition, which are relevant to the pathology of neurodegenerative diseases.

One notable study focused on the compound 3-(pyridin-2-yl)-2-(pyridine-2-ylimino) thiazolidin-4-one (PPIT), which was evaluated for its antioxidant and neuroprotective capabilities. nih.gov The research demonstrated that PPIT acts as a free radical scavenger and exhibits ferric ion reducing power. nih.gov Crucially, in vitro assays on brain homogenates showed that PPIT selectively inhibits monoamine oxidase B (MAO-B) activity without significantly affecting the MAO-A isoform. nih.gov The inhibition of MAO-B is a clinically validated strategy for managing neurodegenerative conditions, as this enzyme's activity can contribute to oxidative stress and the breakdown of neurotransmitters.

Other research into thiazolidinone derivatives, while not all containing a pyridine ring, supports the neuroprotective potential of this general chemical class. For instance, certain thiazolidine-2,4-dione derivatives have been shown to protect neuronal cells from induced tauopathy and reduce the expression of cell death markers like cleaved caspase-3 in SH-SY5Y neuroblastoma cells. nih.gov Thiazolidinones have also been investigated for their ability to mitigate neuroinflammation, a key process in neurodegeneration. bohrium.com These findings collectively suggest that the pyridine-thiazolidine scaffold is a promising starting point for the development of novel neuroprotective agents.

Table 1: Summary of In Vitro Neuroprotective Studies on this compound Analogs

| Compound Studied | In Vitro Model | Key Findings | Reference |

|---|---|---|---|

| 3-(pyridin-2-yl)-2-(pyridine-2-ylimino) thiazolidin-4-one (PPIT) | Brain homogenate | Exhibited antioxidant activity; Acted as a selective inhibitor of monoamine oxidase B (MAO-B). | nih.gov |

| (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C) | SH-SY5Y cellular model | Reduced expression of phosphorylated tau (p-Tau), HSP70, and cleaved caspase-3. | nih.gov |

| 2-(4-(methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one (DS12) | Murine models of LPS-induced neuroinflammation | Mitigated oxidative damage and acetylcholinesterase activity in the cerebral cortex, striatum, and hippocampus. | bohrium.com |

Computational Approaches in Biological Activity Prediction

Computational chemistry provides powerful tools to predict the biological activity of novel compounds, guiding synthesis and prioritizing experimental testing. Molecular docking, QSAR, and pharmacophore modeling have all been applied to pyridine-containing thiazolidinone derivatives to elucidate their structure-activity relationships for various biological targets.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at an atomic level. For analogs of this compound, docking studies have been employed to explore their potential against a range of biological targets, although studies on specific neuroprotective receptors are less common.

For example, a series of pyridine derivatives of thiazolidin-4-ones were docked into the active site of cyclooxygenase-2 (COX-2), an enzyme relevant to inflammation. researchgate.net This study aimed to correlate the binding affinity with observed anti-inflammatory and analgesic activities. researchgate.net In other research, novel thiazole derivatives incorporating a pyridine moiety were docked against the bacterial DNA gyrase B enzyme to investigate their potential as antimicrobial agents. nih.gov The results of these docking studies revealed key interactions, such as hydrogen bonds with residues like Asn46 and Arg136, that are crucial for binding affinity. nih.gov Furthermore, thiazolo[3,2-a]pyridine derivatives have been docked against α-amylase to assess their potential as anti-diabetic agents, with some compounds showing strong binding affinities. plos.orgnih.gov

Table 2: Molecular Docking Studies of this compound Analogs

| Compound Series | Protein Target | Purpose of Study | Key Finding | Reference |

|---|---|---|---|---|

| Pyridine derivatives of thiazolidin-4-ones | Cyclooxygenase-2 (COX-2) | Anti-inflammatory activity prediction | Positioned compounds into the active site to understand structure-activity relationships. | researchgate.net |

| Thiazole derivatives with pyridine moiety | DNA Gyrase B | Antimicrobial activity prediction | Docking scores ranged from -6.4 to -9.2 kcal/mol, with key hydrogen bonds identified. | nih.gov |

| Thiazolo[3,2-a]pyridine derivatives | α-Amylase | Anti-diabetic activity prediction | Top compound showed a docking score of -7.43 kcal/mol, indicating strong binding affinity. | plos.orgnih.gov |

| Thiazolidinone derivatives | Acetylcholinesterase | Alzheimer's therapy | Identified structural features essential for enzyme inhibition. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of newly designed molecules and for understanding which physicochemical properties are most important for their function. researchgate.net

Several QSAR studies have been conducted on thiazolidine derivatives containing a pyridine ring. In one study, QSAR models were successfully developed for a series of pyridine-thiazolidin-4-one derivatives to correlate their structural features with their anti-inflammatory and analgesic activities. researchgate.net The resulting models showed good statistical correlation, with R² values of 0.740 for anti-inflammatory activity and 0.621 for analgesic activity. researchgate.net

Another investigation focused on a class of 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives to build a QSAR model for predicting their anti-osteosarcoma activity (IC50 values). nih.govnih.gov Using a non-linear gene expression programming method, a robust model was generated with a high correlation coefficient (R² = 0.839 for the training set and 0.760 for the test set), demonstrating excellent predictive performance. nih.gov These studies underscore the utility of QSAR in guiding the rational design of new, more potent thiazolidine-based therapeutic agents.

Table 3: QSAR Modeling Studies on this compound Analogs

| Compound Series | Biological Activity Modeled | Model Type | Key Statistical Parameter | Reference |

|---|---|---|---|---|

| Pyridine derivatives of thiazolidin-4-ones | Anti-inflammatory | Linear Regression | R² = 0.740 | researchgate.net |

| Pyridine derivatives of thiazolidin-4-ones | Analgesic | Linear Regression | R² = 0.621 | researchgate.net |

| 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives | Anti-osteosarcoma (IC50) | Gene Expression Programming (Non-linear) | R² = 0.839 (Training Set) | nih.govnih.gov |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational approach that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are critical for a molecule's biological activity. Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of virtual compounds to identify new molecules that are likely to be active.

While specific pharmacophore models for the neuroprotective activity of this compound are not readily found, the technique has been applied to the broader class of thiazolidinone derivatives for other therapeutic targets. For instance, a five-feature pharmacophore hypothesis (AAHHR: two H-bond acceptors, one H-bond donor, one hydrophobic, and one aromatic ring) was identified as a key model for the cholinesterase inhibitory potential of thiazolidinone derivatives, which is relevant for Alzheimer's disease therapy. researchgate.net

This type of modeling helps to distill complex structural information into a simple 3D map of essential features, providing a clear guide for designing new molecules with a higher probability of biological activity. researchgate.netresearchgate.net The application of this technique to a library of pyridine-thiazolidine compounds could accelerate the discovery of novel candidates for neuroprotective therapies.

Theoretical and Computational Investigations of 2 2 Thiazolidinyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DF), have become indispensable in modern chemical research for their accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting molecular geometries, electronic properties, and reactivity. DFT studies on molecules containing pyridine (B92270) and thiazole (B1198619) or thiazolidine (B150603) rings have been instrumental in understanding their chemical behavior.

The electronic structure of 2-(2-Thiazolidinyl)pyridine is characterized by the interplay between the electron-withdrawing pyridine ring and the electron-donating thiazolidine ring. DFT calculations can map the electron density distribution, revealing sites susceptible to electrophilic or nucleophilic attack. The nitrogen atom of the pyridine ring, with its lone pair of electrons, typically exhibits a region of negative electrostatic potential, making it a likely site for protonation or coordination to metal ions. Conversely, the hydrogen atoms on the pyridine ring are generally electron-deficient.